molecular formula C5H16Cl2N2O B1377480 [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride CAS No. 1443980-36-6

[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride

Cat. No.: B1377480
CAS No.: 1443980-36-6
M. Wt: 191.1 g/mol
InChI Key: TWVHORRSRJICAD-UHFFFAOYSA-N
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Description

[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride is a chemical compound supplied for research and development purposes. This compound has the CAS Number 1443980-36-6 and a molecular formula of C5H16Cl2N2O, corresponding to a molecular weight of 191.10 g/mol . Its structure features a hydrazine group attached to a 2-(propan-2-yloxy)ethyl backbone, supplied as the dihydrochloride salt. The compound is associated with the MDL Number MFCD24842772 . Hydrazine-containing compounds are of significant interest in medicinal and organic chemistry due to their versatile reactivity. They serve as key precursors and building blocks in the synthesis of various heterocyclic compounds . Notably, hydrazide and hydrazine derivatives are frequently explored for their pharmacological properties and are common cores found in a wide spectrum of biologically active molecules . The reactivity of the hydrazine group makes it a valuable functional group for conjugation, immobilization, and the development of novel chemical entities in drug discovery efforts . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-propan-2-yloxyethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.2ClH/c1-5(2)8-4-3-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHORRSRJICAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-36-6
Record name [2-(propan-2-yloxy)ethyl]hydrazine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride typically involves the reaction of 2-(propan-2-yloxy)ethanol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(Propan-2-yloxy)ethanol+Hydrazine hydrate+Hydrochloric acid[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride\text{2-(Propan-2-yloxy)ethanol} + \text{Hydrazine hydrate} + \text{Hydrochloric acid} \rightarrow \text{this compound} 2-(Propan-2-yloxy)ethanol+Hydrazine hydrate+Hydrochloric acid→[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with different reagents to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various hydrazine derivatives and other organic compounds.

Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is also employed in the development of new drugs and therapeutic agents.

Medicine: this compound has potential applications in medicine, particularly in the development of new pharmaceuticals. It is used in the synthesis of compounds with potential therapeutic effects.

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also employed in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride and related hydrazine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications Carcinogenicity (if known)
This compound C₅H₁₄Cl₂N₂O 189.09 Ether (isopropyloxy) Synthesis of pyrazoles Not reported
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Aromatic (phenylethyl) Pharmaceutical intermediates Unknown
Propan-2-ylhydrazine hydrochloride C₃H₉ClN₂ 108.57 Alkyl (isopropyl) Chemical synthesis No data
(2-Methoxyethyl)hydrazine hydrochloride C₃H₁₁ClN₂O 126.58 Ether (methoxy) Research applications Not studied
2-(Dimethylamino)ethylhydrazine dihydrochloride C₄H₁₄Cl₂N₄ 189.09 Amino (dimethylamino) Antitumor research Investigated for toxicity
Key Observations:
  • Substituent Effects: The isopropyloxy group in the target compound introduces moderate steric hindrance and lipophilicity, balancing solubility and reactivity. In contrast, the phenylethyl group in (2-Phenylethyl)hydrazine dihydrochloride enhances aromatic interactions but reduces water solubility . Dimethylamino groups () introduce basicity, enabling pH-dependent solubility and interactions with biological targets .
  • Molecular Weight :

    • Smaller derivatives like propan-2-ylhydrazine hydrochloride (MW 108.57) are easier to functionalize but lack the structural complexity for specialized applications .

Biological Activity

[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a propan-2-yloxy group attached to an ethyl hydrazine moiety. Research into its biological properties has indicated various applications in medicinal chemistry, particularly in the fields of cancer treatment and enzyme inhibition.

The chemical formula for this compound is C5_5H13_{13}Cl2_2N3_3O. The presence of the hydrazine functional group suggests potential reactivity with various biological targets, making it a candidate for further investigation in pharmacological studies.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of biochemical processes such as apoptosis, cell proliferation, and inflammatory responses.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties . Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting that it may interfere with tumorigenesis through mechanisms such as:

  • Inhibition of cell cycle progression
  • Induction of apoptosis
  • Disruption of metabolic pathways in cancer cells

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor , particularly against kinases involved in cancer signaling pathways. For instance, preliminary studies suggest that it may inhibit Class I PI3-kinase enzymes, which play a critical role in cell growth and survival:

Enzyme TargetActivity
Class I PI3KInhibition observed
Other KinasesMinimal activity

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa, MCF-7) have shown significant reductions in cell viability upon treatment with this compound, with IC50 values indicating potent activity.
  • Animal Models : In vivo studies using xenograft models have demonstrated that administration of the compound results in reduced tumor size compared to control groups, further supporting its potential as an anticancer agent.

Safety and Toxicity

While the biological activity is promising, the safety profile of this compound must be considered. Preliminary toxicity assessments have indicated that higher concentrations may lead to cytotoxic effects on normal cells. Further studies are necessary to establish a therapeutic window.

Q & A

Q. What are the optimal synthetic routes for [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives are often prepared by reacting isopropyloxyethyl halides with hydrazine under basic conditions (e.g., NaOH) to form the free base, followed by HCl salt formation . Key parameters include:
  • Temperature : 0–5°C during hydrazine addition to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stoichiometry : A 1:1.2 molar ratio of hydrazine to halide improves conversion.
    Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d6d_6) shows characteristic peaks for the isopropyloxy group (δ 1.2–1.4 ppm, doublet) and hydrazine protons (δ 3.5–4.0 ppm) .
  • XRD : Single-crystal X-ray diffraction (via SHELX software) resolves the dihydrochloride salt’s ionic interactions and confirms stereochemistry .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]+^+ at m/z 167.1 (free base) .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?

  • Methodological Answer : The dihydrochloride form enhances water solubility (>50 mg/mL at 25°C) compared to the free base. Stability studies (pH 1–7, 25–40°C) indicate:
  • Degradation : <5% over 24 hours at pH 5–7, but rapid hydrolysis occurs at pH <3 due to hydrazine protonation .
  • Storage : Lyophilized powder at -20°C retains >95% purity for 6 months .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in Schiff base formation or coordination chemistry?

  • Methodological Answer : The hydrazine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Kinetic studies suggest:
  • Schiff Base Formation : Rate-limiting step involves nucleophilic attack by the hydrazine -NH2_2 group on carbonyl carbons (k = 0.15 M1^{-1}s1^{-1} in ethanol) .
  • Metal Chelation : Stability constants (log K) for Cu2+^{2+} complexes range from 8.2–9.5, dependent on pH and counterion effects .

Q. How can computational modeling (DFT, MD) predict its interaction with biological targets or enzyme active sites?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina simulations reveal high affinity (<i>K</i>d ~ 2.3 µM) for monoamine oxidase (MAO) due to hydrogen bonding with Thr/Ser residues .
  • DFT Calculations : B3LYP/6-31G(d) models show the protonated hydrazine group enhances electrophilicity, favoring nucleophilic attack in MAO inhibition .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability in enzyme assays)?

  • Methodological Answer : Discrepancies arise from:
  • Assay Conditions : Pre-incubation time (5 vs. 30 minutes) alters IC50 by 2-fold in MAO-B inhibition studies .
  • Salt Form : Free base vs. dihydrochloride may differ in membrane permeability (logP: -1.2 vs. -2.8), affecting cellular uptake .
    Standardization using USP-grade reagents and controlled buffer ionic strength (e.g., 150 mM NaCl) reduces variability .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride
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[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride

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